3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,4-dihydrochromene-3-carboxylic acid
CAS No.: 1870183-79-1
Cat. No.: VC4519649
Molecular Formula: C25H21NO5
Molecular Weight: 415.445
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1870183-79-1 |
|---|---|
| Molecular Formula | C25H21NO5 |
| Molecular Weight | 415.445 |
| IUPAC Name | 3-(9H-fluoren-9-ylmethoxycarbonylamino)-2,4-dihydrochromene-3-carboxylic acid |
| Standard InChI | InChI=1S/C25H21NO5/c27-23(28)25(13-16-7-1-6-12-22(16)31-15-25)26-24(29)30-14-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h1-12,21H,13-15H2,(H,26,29)(H,27,28) |
| Standard InChI Key | BSFSHWYRLWFJQC-UHFFFAOYSA-N |
| SMILES | C1C2=CC=CC=C2OCC1(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Introduction
General Synthetic Pathway
The synthesis of this compound typically involves:
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Preparation of the Chromene Scaffold:
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The dihydrochromene core can be synthesized via cyclization reactions involving aromatic aldehydes and phenols under acidic conditions.
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Introduction of the Fmoc Group:
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The Fmoc protecting group is introduced by reacting the amine functionality with fluorenylmethoxycarbonyl chloride in the presence of a base like triethylamine or sodium carbonate.
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Carboxylation:
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The carboxylic acid group is introduced through oxidation or carboxylation reactions.
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Reaction Scheme
Applications
This compound's structure suggests potential applications in:
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Peptide Synthesis:
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The Fmoc group is commonly used for protecting amino groups during peptide assembly.
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Medicinal Chemistry:
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The dihydrochromene scaffold is known for its bioactivity and can serve as a pharmacophore in drug design.
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Carboxylic acids are versatile intermediates in synthesizing esters, amides, and other derivatives with biological activity.
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Material Science:
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The rigid fluorenyl group may impart specific optical or electronic properties to materials.
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Analytical Characterization
To confirm the identity and purity of this compound, the following analytical techniques are typically employed:
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NMR Spectroscopy:
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Proton (H) and carbon (C) NMR spectra provide detailed structural information.
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Mass Spectrometry (MS):
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Confirms molecular weight.
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Infrared (IR) Spectroscopy:
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Identifies functional groups (e.g., C=O stretch for carboxylic acid).
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High-Performance Liquid Chromatography (HPLC):
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Assesses purity.
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Research Implications
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Drug Development:
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Potential anti-inflammatory, antioxidant, or anticancer properties due to the chromene core.
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Synthetic Chemistry:
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A building block for more complex molecules.
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